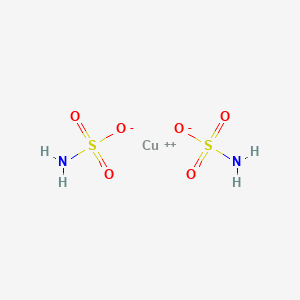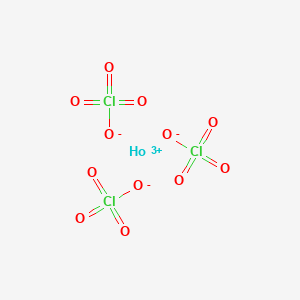
Zinc sulfite
Übersicht
Beschreibung
Zinc sulfite is an inorganic compound with the chemical formula ZnSO₃. It is a white crystalline solid that is relatively insoluble in water. This compound is primarily used in various industrial applications, including as a reagent in chemical synthesis and as a component in certain types of coatings and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zinc sulfite can be synthesized through the reaction of zinc salts with sulfite ions. One common method involves the reaction of zinc sulfate with sodium sulfite in an aqueous solution:
ZnSO4+Na2SO3→ZnSO3+Na2SO4
Industrial Production Methods: In industrial settings, this compound is often produced by reacting zinc oxide with sulfur dioxide in the presence of water. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the formation of this compound:
ZnO+SO2+H2O→ZnSO3⋅H2O
Types of Reactions:
Oxidation: this compound can undergo oxidation to form zinc sulfate.
Reduction: It can be reduced to elemental zinc and sulfur dioxide under specific conditions.
Substitution: this compound can participate in substitution reactions where the sulfite ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reducing agents like hydrogen gas or carbon monoxide can be used.
Substitution: Reactions with acids or other salts can lead to the formation of different zinc compounds.
Major Products Formed:
Oxidation: Zinc sulfate (ZnSO₄)
Reduction: Elemental zinc (Zn) and sulfur dioxide (SO₂)
Substitution: Various zinc salts depending on the reacting anion
Wissenschaftliche Forschungsanwendungen
Zinc sulfite has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other zinc compounds and as a catalyst in certain reactions.
Biology: Investigated for its potential antimicrobial properties and its role in biological systems.
Medicine: Explored for its potential use in pharmaceutical formulations and as a component in certain medical devices.
Industry: Utilized in the production of coatings, pigments, and as a stabilizer in plastics.
Wirkmechanismus
The mechanism by which zinc sulfite exerts its effects is primarily through its interaction with sulfite ions. In biological systems, this compound can act as an antimicrobial agent by disrupting the metabolic processes of microorganisms. The molecular targets include enzymes that are essential for microbial growth and survival. In industrial applications, this compound acts as a stabilizer and catalyst, facilitating various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
- Zinc sulfate (ZnSO₄)
- Zinc sulfide (ZnS)
- Zinc oxide (ZnO)
Comparison:
- Zinc sulfate: More soluble in water and commonly used as a dietary supplement and in agriculture.
- Zinc sulfide: Used in optical materials and as a pigment due to its luminescent properties.
- Zinc oxide: Widely used in cosmetics, sunscreens, and as a semiconductor material.
Uniqueness of Zinc Sulfite: this compound’s unique properties include its relatively low solubility in water and its ability to act as a stabilizer in various industrial applications. Its specific interactions with sulfite ions also make it distinct from other zinc compounds.
Eigenschaften
IUPAC Name |
zinc;sulfite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O3S.Zn/c1-4(2)3;/h(H2,1,2,3);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYFJDYGOJKZCL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ZnSO3, O3SZn | |
| Record name | zinc sulfite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884625 | |
| Record name | Sulfurous acid, zinc salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13597-44-9 | |
| Record name | Sulfurous acid, zinc salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfurous acid, zinc salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfurous acid, zinc salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc sulphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.664 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)










